12(S)-HpEPE

Vue d'ensemble

Description

12(S)-Hydroperoxyeicosapentaenoic acid is a bioactive lipid derived from eicosapentaenoic acid, an omega-3 fatty acid. It is a member of the hydroperoxy fatty acids family and plays a significant role in various biological processes, including inflammation and cell signaling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 12(S)-Hydroperoxyeicosapentaenoic acid typically involves the enzymatic oxidation of eicosapentaenoic acid. Lipoxygenases, a group of enzymes, catalyze the addition of molecular oxygen to eicosapentaenoic acid, resulting in the formation of 12(S)-Hydroperoxyeicosapentaenoic acid. The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature.

Industrial Production Methods

Industrial production of 12(S)-Hydroperoxyeicosapentaenoic acid can be achieved through biotechnological processes involving the cultivation of microorganisms or algae that produce eicosapentaenoic acid. The harvested eicosapentaenoic acid is then subjected to enzymatic oxidation to yield 12(S)-Hydroperoxyeicosapentaenoic acid.

Analyse Des Réactions Chimiques

Types of Reactions

12(S)-Hydroperoxyeicosapentaenoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more stable compounds such as 12(S)-hydroxyeicosapentaenoic acid.

Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.

Substitution: The hydroperoxy group can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Catalyzed by lipoxygenases in the presence of molecular oxygen.

Reduction: Typically involves reducing agents such as sodium borohydride.

Substitution: Requires specific catalysts and reaction conditions depending on the desired substitution.

Major Products

12(S)-Hydroxyeicosapentaenoic acid: Formed through the reduction of the hydroperoxy group.

Various substituted derivatives: Depending on the substitution reactions performed.

Applications De Recherche Scientifique

Cardiovascular Health

12(S)-HpEPE plays a significant role in cardiovascular health due to its effects on platelet function and thrombus formation. Research indicates that metabolites derived from this compound can inhibit platelet aggregation, which is crucial for preventing thrombotic events.

Inflammation and Immune Response

This compound has been implicated in the regulation of inflammatory processes, making it a potential therapeutic target for inflammatory diseases.

Anti-Inflammatory Properties

- Modulation of Cytokine Production : Research indicates that this compound can reduce the production of pro-inflammatory cytokines in immune cells, thereby mitigating inflammation .

- Role in Resolvin Formation : As a precursor to resolvins, this compound contributes to the resolution of inflammation. Resolvins are known to promote the clearance of inflammatory cells and restore tissue homeostasis .

Cancer Research

Emerging evidence suggests that this compound may have anti-cancer properties due to its effects on cell signaling pathways involved in tumor growth and metastasis.

Potential Mechanisms

- Inhibition of Tumor Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Impact on Tumor Microenvironment : The compound may alter the tumor microenvironment by modulating lipid metabolism and inflammatory responses, which are critical for tumor progression .

Clinical Observations

- A study involving patients with essential hypertension revealed elevated levels of 12(S)-HETE (a metabolite of this compound), suggesting its involvement in hypertension pathology . This finding underscores the potential role of this compound in cardiovascular diseases.

Animal Models

- Research using animal models has demonstrated the effects of this compound on platelet function and thrombus formation, highlighting its therapeutic potential in preventing cardiovascular events .

Data Tables

Mécanisme D'action

12(S)-Hydroperoxyeicosapentaenoic acid exerts its effects primarily through its interaction with specific receptors and enzymes involved in inflammatory pathways. It can modulate the activity of nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptors (PPARs), leading to the regulation of gene expression and inflammatory responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

12(S)-Hydroxyeicosapentaenoic acid: A reduced form of 12(S)-Hydroperoxyeicosapentaenoic acid with similar biological activities.

15(S)-Hydroperoxyeicosapentaenoic acid: Another hydroperoxy derivative of eicosapentaenoic acid with distinct biological functions.

5(S)-Hydroperoxyeicosapentaenoic acid: Involved in different signaling pathways compared to 12(S)-Hydroperoxyeicosapentaenoic acid.

Uniqueness

12(S)-Hydroperoxyeicosapentaenoic acid is unique due to its specific position of the hydroperoxy group, which confers distinct biological activities and interactions with cellular targets. Its role in modulating inflammatory responses and potential therapeutic applications make it a compound of significant interest in scientific research.

Activité Biologique

12(S)-HpEPE (12(S)-hydroperoxyeicosapentaenoic acid) is a biologically active metabolite derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). This compound plays a significant role in various biological processes, particularly in inflammation and platelet function. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

This compound is formed through the lipoxygenase pathway, specifically by the action of platelet-type 12-lipoxygenase (12-LO) on arachidonic acid. It can be further reduced to 12(S)-HETE (12-hydroxyeicosatetraenoic acid), a more stable compound with distinct biological activities.

Biological Activities

The biological activities of this compound are diverse and include:

- Platelet Function Modulation : Studies have shown that this compound enhances platelet aggregation and thromboxane B2 (TXB2) formation in response to collagen stimulation. This suggests a pro-aggregatory role in hemostasis, which may have implications in thrombotic disorders .

- Inflammatory Response : this compound has been implicated in the modulation of inflammatory responses. It can upregulate pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types, indicating its potential role in inflammatory diseases .

- Vascular Effects : Research indicates that this compound may influence vascular smooth muscle cell activity, mediating calcium transients induced by angiotensin II, which is relevant in hypertension .

Table 1: Summary of Key Studies on this compound

Detailed Findings

- Platelet Aggregation : A study indicated that pre-incubation with this compound significantly increased nonesterified arachidonic acid levels in collagen-stimulated platelets, enhancing aggregation and TXB2 production . This suggests that this compound may promote thrombus formation under certain conditions.

- Cytokine Production : In mouse pre-adipocyte models, treatment with this compound resulted in increased expression of pro-inflammatory cytokines, highlighting its role in inflammatory pathways . This effect was dose-dependent, emphasizing the importance of concentration in mediating biological responses.

- Hypertension Studies : In patients with essential hypertension, elevated levels of 12(S)-HETE were observed, suggesting a potential role for this metabolite in the pathophysiology of hypertension. The study measured both basal and thrombin-induced production of 12(S)-HETE, finding significant differences between hypertensive patients and normotensive controls .

The mechanisms through which this compound exerts its effects involve several pathways:

- Lipoxygenase Pathway : As an intermediate product of lipoxygenase activity, this compound participates in the synthesis of various eicosanoids that modulate inflammation and platelet function.

- Cytokine Signaling : By upregulating cytokine production, it influences immune responses and vascular health, potentially contributing to chronic inflammatory conditions.

Propriétés

IUPAC Name |

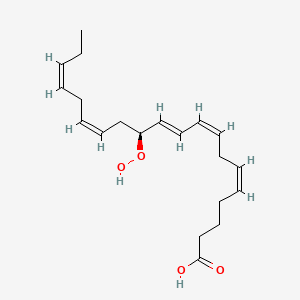

(5Z,8Z,10E,12S,14Z,17Z)-12-hydroperoxyicosa-5,8,10,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h3-4,7-11,13-14,17,19,23H,2,5-6,12,15-16,18H2,1H3,(H,21,22)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMYXONNVAOHFR-UOLHMMFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.